molecular formula C22H19N3O4 B2849611 4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid CAS No. 2319851-76-6

4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid

Cat. No.: B2849611
CAS No.: 2319851-76-6
M. Wt: 389.411
InChI Key: WSJRBFJIZWQNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyrazolo[1,5-a]pyrazin ring, and a benzoic acid group . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[1,5-a]pyrazin ring is a heterocyclic structure containing nitrogen atoms, and the ethoxyphenyl and benzoic acid groups are aromatic structures with different substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the benzoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in different solvents .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

4-[[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-29-18-9-7-16(8-10-18)19-13-20-21(26)24(11-12-25(20)23-19)14-15-3-5-17(6-4-15)22(27)28/h3-13H,2,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJRBFJIZWQNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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